5-(Anilinomethylene)barbituric acid is a derivative of barbituric acid, characterized by the presence of an anilinomethylene group at the 5-position of the barbituric acid structure. This compound belongs to a class of compounds known for their significant pharmacological properties, particularly as sedative and hypnotic agents. Barbituric acid derivatives are widely studied for their potential therapeutic applications and mechanisms of action in various medical fields.
The synthesis and study of 5-(Anilinomethylene)barbituric acid can be traced back to research on barbiturates, which began in the early 20th century. The compound has been explored in various scientific studies, including those focusing on its synthesis, chemical properties, and biological activities. Notable patents and academic papers document methods for synthesizing this compound and its derivatives, emphasizing its relevance in pharmaceutical chemistry .
5-(Anilinomethylene)barbituric acid is classified under:
The synthesis of 5-(Anilinomethylene)barbituric acid typically involves the condensation of barbituric acid with an aniline derivative. This reaction can be achieved through various methods, including:
The general procedure for synthesizing 5-(Anilinomethylene)barbituric acid includes:
5-(Anilinomethylene)barbituric acid features a barbituric acid backbone with an anilinomethylene substituent at the 5-position. The molecular formula is typically represented as .
This reaction illustrates the formation of 5-(Anilinomethylene)barbituric acid from barbituric acid and aniline .
5-(Anilinomethylene)barbituric acid can participate in several chemical reactions due to its functional groups:
The reactivity of 5-(Anilinomethylene)barbituric acid is influenced by its electron-rich nitrogen atoms, which can stabilize positive charges during reactions. This property is crucial for its pharmacological activity .
The mechanism of action for 5-(Anilinomethylene)barbituric acid primarily involves modulation of neurotransmitter systems in the central nervous system. It acts by enhancing the effects of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter.
Studies have shown that derivatives like 5-(Anilinomethylene)barbituric acid exhibit varying degrees of potency depending on their structural modifications .
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structural integrity .
5-(Anilinomethylene)barbituric acid has several applications in scientific research and pharmacology:
The ongoing research continues to explore its full potential in medicinal chemistry, particularly concerning its sedative properties and mechanisms .
5-(Anilinomethylene)barbituric acid (systematic name: 5-[(phenylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione; CAS RN not specified in sources; molecular formula: C₁₁H₉N₃O₃) emerged as a structurally distinctive barbituric acid derivative during the mid-20th century [1] [2]. Early academic interest centered on its unique electronic configuration and reactivity pattern, characterized by the presence of both an anilino moiety (-NH-C₆H₅) and a methylene bridge conjugated with the barbituric acid ring. This conjugated system creates a push-pull electronic structure, enhancing its electrophilicity at the exocyclic methylene carbon while the barbituric acid carbonyls act as electron-withdrawing groups.
Initial synthetic routes typically involved the condensation of barbituric acid with phenyl isocyanate derivatives or the direct Knoevenagel-type condensation between aniline and barbituric acid aldehydes under acidic catalysis [1]. Characterization relied heavily on infrared spectroscopy (distinctive C=O stretches at 1700–1750 cm⁻¹ and N-H stretches at 3100–3300 cm⁻¹) and elemental analysis due to limited availability of advanced spectroscopic techniques during this period. Its crystalline nature facilitated X-ray diffraction studies, confirming the Z-configuration (syn) of the anilinomethylene group relative to the barbituric acid N-H, stabilized by intramolecular hydrogen bonding [2].
Table 1: Key Structural Features of 5-(Anilinomethylene)barbituric Acid Characterized in Early Studies
Feature | Description | Analytical Method |
---|---|---|
Molecular Formula | C₁₁H₉N₃O₃ | Elemental Analysis |
Crystal System | Monoclinic (derivatives) | X-ray Diffraction |
Characteristic IR Bands | 1720 cm⁻¹ (C=O asym str), 1680 cm⁻¹ (C=O sym str), 3200 cm⁻¹ (N-H str) | Infrared Spectroscopy |
Conformation | Predominantly Z-isomer stabilized by N-H···O=C intramolecular H-bond | NMR (limited availability) |
The compound’s significance lay in its role as a model system for studying:
Sigma-Aldrich catalogued it as part of their "AldrichCPR" collection for early discovery researchers, acknowledging its synthetic potential despite the absence of comprehensive purity data [2].
The late 20th and early 21st centuries witnessed the ascendancy of 5-(anilinomethylene)barbituric acid as a privileged building block in green, atom-economical multicomponent reactions (MCRs). Its bifunctionality – acting as both a Michael acceptor (via the activated exocyclic double bond) and a nucleophile (via the N-H group or enolized carbonyls) – proved pivotal.
A landmark application was its use in the L-proline-catalyzed three-component reaction with anilines and aldehydes, developed by Khalafi-Nezhad et al. This aqueous-phase, one-pot protocol efficiently constructs pharmacologically relevant 5-arylpyrimido[4,5-b]quinoline-diones [3]. The mechanism involves:
Table 2: Key Multicomponent Reactions Utilizing 5-(Anilinomethylene)barbituric Acid
Reaction Components | Catalyst/Conditions | Primary Product | Significance | Yield Range |
---|---|---|---|---|
Aniline + Aldehyde + 5-(Anilinomethylene)barbituric acid | L-Proline / H₂O, 80°C | 5-Arylpyrimido[4,5-b]quinoline-dione | Regioselective synthesis of complex N,O-heterocycles in water; high atom economy [3] | 75–92% |
(Thio)barbituric Acid + Aryl Aldehyde + Active Methylene Compound (e.g., Malononitrile) | Various (nano-catalysts, bases, solvent-free) | Pyrano[2,3-d]pyrimidine derivatives (e.g., 3a,b) | Efficient access to diverse fused heterocycles with biological potential [4] | 17–98% |
Furthermore, the structural motif of 5-(anilinomethylene)barbituric acid inspired the design of analogous MCRs employing simpler barbituric acids or thiobarbituric acids with aldehydes and active methylene components (e.g., malononitrile, ethyl cyanoacetate). These reactions, catalyzed by diverse systems like mefenamic acid, Fe₃O₄/g-C₃N₄ nanocomposites, or NiO nanoparticles, predominantly yield pyrano[2,3-d]pyrimidine scaffolds – core structures in numerous bioactive molecules [4]. The exocyclic anilinomethylene group in the parent compound directly parallels the in situ generated arylidene intermediates (e.g., arylidene barbituric acids) central to these widely used MCRs.
While initially valued for its synthetic and structural properties, 5-(anilinomethylene)barbituric acid and, more significantly, the complex heterocycles derived from it, underwent a pivotal transition towards recognition as privileged pharmacological scaffolds. This shift was driven by:
Table 3: Representative Bioactive Derivatives Inspired by or Derived from 5-(Anilinomethylene)barbituric Acid Core
Heterocyclic System | Example Compound | Reported Biological Activity | Key Structural Link |
---|---|---|---|
Pyrimido[4,5-b]quinoline-dione | Khalafi-Nezhad et al. 2012 [3] | Not explicitly detailed in abstract, but class associated with diverse pharma activities | Direct product from MCR using 5-(anilinomethylene)barbituric acid |
Hexahydro-2H-Pyrano[2,3-d]pyrimidine | 3a (R= S, CN) [4] | Potent antibacterial (B. pumilis, E. coli), antifungal (C. albicans) | Core derived from analogous MCRs using barbituric acids |
Hexahydro-2H-Pyrano[2,3-d]pyrimidine | 3b (R= S, CO₂Et) [4] | Significant cytotoxic activity against Caco-2 cancer cell lines (IC₅₀ = 138.07 ± 8.21 μg mL⁻¹) | Core derived from analogous MCRs using barbituric acids |
Compounds like 3a and 3b, synthesized through MCRs conceptually rooted in the reactivity of the 5-(anilinomethylene) motif, demonstrate potent in vitro antibacterial activity against pathogens including Bacillus pumilis, Streptococcus faecalis, and Escherichia coli, and antifungal activity against Candida albicans and Aspergillus niger [4]. Compound 3b specifically showed promising cytotoxicity against human colon adenocarcinoma (Caco-2) cells, indicating potential as an anticancer scaffold [4]. The pyranopyrimidine core, accessible via routes mimicking the reactivity of 5-(anilinomethylene)barbituric acid, is recognized as a "privileged scaffold" due to its presence in compounds exhibiting antibacterial, antitumor, antimicrobial, anti-inflammatory, antioxidant, antiviral, and anticancer activities [4]. This established bioactivity profile of its derivative heterocycles solidifies the transition of 5-(anilinomethylene)barbituric acid from a structural curiosity to a validated progenitor of pharmacologically significant molecules. Its academic significance now lies at the intersection of synthetic methodology development (enabling green, efficient routes to complex heterocycles) and medicinal chemistry (providing access to novel bioactive entities) [3] [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9